4-tert-butyl-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]benzenesulfonamide
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Overview
Description
4-tert-butyl-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]benzenesulfonamide is a complex organic compound known for its unique structural properties. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with tert-butyl, hydroxy, and hydroxynaphthalenyl groups. Its intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the sulfonamide group through the reaction of a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
4-tert-butyl-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates. The hydroxy and hydroxynaphthalenyl groups may contribute to the compound’s binding affinity and specificity. Pathways involved include enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]benzenesulfonamide: shares similarities with other sulfonamide derivatives and hydroxynaphthalenyl compounds.
Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate: Another compound with tert-butyl and hydroxy groups, used in different applications.
3-tert-Butyl-4-hydroxyanisole: A simpler compound with similar functional groups but different structural arrangement.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural complexity, which confer specific chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C26H25NO4S |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C26H25NO4S/c1-26(2,3)18-9-12-20(13-10-18)32(30,31)27-19-11-15-23(28)22(16-19)25-21-7-5-4-6-17(21)8-14-24(25)29/h4-16,27-29H,1-3H3 |
InChI Key |
SGKOJFCMFILPCL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C3=C(C=CC4=CC=CC=C43)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C3=C(C=CC4=CC=CC=C43)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ENTPD5-IN-2f |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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